1-(7-Methoxynaphthalen-1-yl)piperazine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-18-13-6-5-12-3-2-4-15(14(12)11-13)17-9-7-16-8-10-17/h2-6,11,16H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYRIGIBUWJCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2N3CCNCC3)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561711 | |
| Record name | 1-(7-Methoxynaphthalen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120991-78-8 | |
| Record name | 1-(7-Methoxynaphthalen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of 1 7 Methoxynaphthalen 1 Yl Piperazine: Preclinical Investigations
In Vitro Receptor Binding and Functional Assays
The preclinical evaluation of 1-(7-Methoxynaphthalen-1-yl)piperazine and its derivatives has primarily involved in vitro techniques to determine their affinity for and activity at various G-protein coupled receptors (GPCRs). These assays are crucial in elucidating the compound's potential mechanism of action and its selectivity profile.
Quantitative Receptor Binding Profiling
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (K_i) or the dissociation constant (K_d), with lower values indicating higher binding affinity.
Research has consistently highlighted the significant affinity of the this compound scaffold for serotonin (B10506) receptors, particularly the 5-HT1A subtype. Studies on derivatives have demonstrated high, subnanomolar affinity for the 5-HT1A receptor. nih.gov
A key derivative, [O-methyl-¹¹C]2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- nih.govnih.govnih.govtriazine-3,5-dione (referred to as MPT), has been extensively studied. The unlabeled MPT demonstrated a high binding affinity for the human 5-HT1A receptor with an inhibitory constant (K_i) of 1.36 ± 0.16 nM. nih.govnih.gov Competitive binding studies have shown that its affinity for the 5-HT1A receptor is comparable to that of serotonin itself (K_i = 1.58 nM). nih.gov
Further investigation into the binding profile of MPT across other serotonin receptor subtypes revealed a notable selectivity for the 5-HT1A and 5-HT7 receptors. The binding affinity for other 5-HT receptors was significantly lower, with K_i values ranging from 9.1 nM for the 5-HT7 receptor to over 10,000 nM for the 5-HT3 receptor. nih.gov
| Receptor Subtype | K_i (nM) |
|---|---|
| 5-HT1A | 1.36 ± 0.16 |
| 5-HT7 | 9.1 |
| 5-HT2A | >100 |
| 5-HT3 | >10,000 |
The selectivity of a compound is a critical factor in its potential therapeutic profile. Studies on derivatives of this compound have shown a favorable selectivity profile, with significantly lower affinity for dopamine (B1211576) D2 and α1-adrenergic receptors compared to the 5-HT1A receptor. nih.gov This suggests a reduced likelihood of side effects commonly associated with the modulation of these other receptor systems. For instance, certain 1-(1-naphthalenyl) substituted piperazine (B1678402) derivatives demonstrated improved selectivity over α1 receptors. nih.gov
While the primary focus of research has been on serotonin, dopamine, and adrenergic receptors, the broader neuropharmacological profile of this compound and its analogues is an area of ongoing investigation. The diverse interactions of this chemical class with multiple receptor systems underscore its potential as a scaffold for developing multi-target ligands.
Functional Assay Characterization of Receptor Modulatory Activity
Beyond simple binding, functional assays are employed to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist.
The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The functional activity of MPT at the 5-HT1A receptor was assessed through its ability to inhibit forskolin-stimulated cAMP accumulation. In these assays, MPT demonstrated potent agonist activity, with an EC50 value of 0.01 nM. nih.gov This potency was notably greater than that of the endogenous ligand, serotonin, which had an EC50 of 1 nM in the same assay. nih.gov This indicates that MPT is a highly potent agonist at the 5-HT1A receptor.
| Compound | EC50 (nM) |
|---|---|
| MPT | 0.01 |
| Serotonin | 1 |
Agonist Activity Determination via [35S]GTPγS Binding Assays
The functional activity of this compound and its derivatives as agonists has been assessed using [35S]GTPγS binding assays. This assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.
A key study investigated a derivative, 2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- nih.govnih.govnih.govtriazine-3,5-dione, in membranes from Chinese hamster ovary (CHO) cells expressing human 5-HT1A receptors. nih.gov In this in vitro agonist-stimulated [35S]GTPγS binding assay, this derivative demonstrated potent agonist activity at the 5-HT1A receptor. nih.gov The determined EC50 value, which represents the concentration required to elicit a half-maximal response, was found to be 0.05 nM. nih.gov This indicates a higher potency than the endogenous neurotransmitter serotonin, which exhibited an EC50 of 0.5 nM in the same assay system. nih.gov
| Compound | Receptor | Assay System | EC50 (nM) |
| 2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- nih.govnih.govnih.govtriazine-3,5-dione | 5-HT1A | CHO cell membranes | 0.05 |
| Serotonin | 5-HT1A | CHO cell membranes | 0.5 |
Characterization of Antagonistic and Inverse Agonistic Properties
Investigation of Allosteric Modulation
The potential for this compound to act as an allosteric modulator has not been specifically reported in the available scientific literature. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to the endogenous ligand. nih.gov Such modulators can be positive (enhancing the effect of the primary ligand), negative (diminishing the effect), or neutral (having no effect on their own but blocking the action of other allosteric modulators). mdpi.com Future research may explore whether this compound or its analogs exhibit such properties at various GPCRs.
Cellular Pharmacological Investigations
Analysis of Intracellular Signaling Pathway Modulation (e.g., ERK Phosphorylation, Calcium Flux)
The modulation of downstream intracellular signaling pathways is a critical aspect of a compound's pharmacological profile. For agonists at GPCRs like the 5-HT1A receptor, activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Indeed, a derivative of this compound was shown to potently inhibit forskolin-stimulated cAMP accumulation, with an EC50 value of 0.01 nM, compared to serotonin's EC50 of 1 nM. nih.gov
Beyond cAMP modulation, the activation of GPCRs can influence numerous other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. ERK phosphorylation is a key event in cell signaling that can regulate gene expression and cell fate. nih.govsgul.ac.uk However, specific studies detailing the effect of this compound on ERK phosphorylation or calcium flux are not available in the current body of scientific literature.
Receptor Internalization and Desensitization Studies in Cell Lines
Prolonged or intense agonist stimulation of GPCRs often leads to receptor desensitization and internalization, cellular processes that regulate the temporal and spatial aspects of signal transduction. These mechanisms are crucial for preventing overstimulation and for fine-tuning cellular responses. There are currently no published studies that have specifically investigated the capacity of this compound to induce receptor internalization or desensitization in any cell line.
Cell-Based Reporter Gene Assays
Cell-based reporter gene assays are powerful tools for studying the functional consequences of receptor activation by measuring the transcriptional regulation of a specific gene. These assays can provide insights into the efficacy and potency of a compound in a cellular context. To date, there is no available scientific literature reporting the use of cell-based reporter gene assays to characterize the pharmacological activity of this compound.
In Vivo Preclinical Pharmacodynamic Studies in Animal Models
The in vivo pharmacodynamic properties of this compound and its derivatives have been explored through various preclinical studies in animal models. These investigations have provided crucial insights into the compound's mechanism of action, its effects on brain neurochemistry and neuronal activity, and its behavioral impact. The primary focus of this research has been on its interaction with the serotonin 5-HT1A receptor, a key target in the treatment of mood and anxiety disorders.
Neurochemical Modulations in Brain Regions of Animal Models
Research indicates that this compound derivatives exhibit a high affinity for 5-HT1A receptors, which are densely located in brain regions critical for mood and emotion regulation, such as the limbic forebrain, including the hippocampus, entorhinal cortex, septum, and the raphe nuclei. nih.gov
A key derivative, S-15535, has demonstrated a distinct neurochemical profile. It functions as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors. nih.gov This dual action leads to a net inhibition of serotonergic transmission. In vivo studies in rats have shown that S-15535 inhibits the accumulation of 5-hydroxytryptophan, a precursor to serotonin, in the striatum. nih.gov This suggests a reduction in serotonin synthesis, a characteristic effect of presynaptic 5-HT1A agonism.
The 5-HT1A receptors are G-protein-coupled receptors, and their activation initiates intracellular signaling cascades. mdpi.com The specific modulation of these receptors by compounds like this compound and its analogs can therefore significantly alter the neurochemical landscape of the brain. Derivatives of this compound have shown high selectivity for 5-HT1A receptors over other receptor types like dopamine D2 and alpha-1 adrenergic receptors, indicating a targeted mechanism of action. nih.gov
Table 1: 5-HT1A Receptor Binding Affinities of this compound Derivatives and Related Compounds
| Compound | Receptor Target | Binding Affinity (Ki, nM) |
| S-15535 | 5-HT1A | 1.8 nih.gov |
| 1-(1-Naphthalenyl)piperazine derivative | 5-HT1A | Subnanomolar nih.gov |
| 1-(3-Benzisothiazolyl)piperazine derivative | 5-HT1A | Subnanomolar nih.gov |
| [¹¹C]MPT | 5-HT1A | High Affinity (qualitative) nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 mdpi.com |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 semanticscholar.org |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 semanticscholar.org |
This table is for illustrative purposes and includes data on various derivatives to demonstrate the high 5-HT1A receptor affinity of this chemical class.
Behavioral Phenotyping in Relevant Rodent Models for Mechanistic Insight
The interaction of this compound and its analogs with 5-HT1A receptors translates into observable behavioral effects in rodent models, providing mechanistic insights into their potential therapeutic applications.
Given their high affinity for 5-HT1A receptors, compounds of this class are expected to exhibit antidepressant-like and anxiolytic properties. Studies on various 5-HT1A receptor agonists have consistently shown effects in behavioral paradigms relevant to depression and anxiety. For instance, in the forced swim test, a common model to screen for antidepressant-like activity, 5-HT1A agonists have been shown to decrease immobility time in rats, an effect similar to that of established antidepressant medications. nih.govresearchgate.net This suggests that by activating 5-HT1A receptors, these compounds can induce behavioral responses indicative of antidepressant potential.
Furthermore, in models of anxiety such as the elevated plus-maze, 5-HT1A agonists have demonstrated anxiolytic effects by increasing the time spent in the open arms of the maze. nih.gov The derivative S-15535 has been specifically shown to possess anxiolytic properties in a Geller-Seifter conflict test in rats, where it increased punished responses, an indicator of reduced anxiety. nih.gov These anxiolytic effects are attributed to the compound's ability to modulate serotonergic activity through its interaction with 5-HT1A receptors. nih.gov
Investigations into the behavioral effects of 5-HT1A ligands also consider their impact on motor activity to ensure that observed antidepressant or anxiolytic effects are not due to general changes in locomotion. nih.gov S-15535, for instance, was found to have little influence on motor behavior at doses where it exhibited anxiolytic effects. nih.gov
Positron Emission Tomography (PET) Imaging in Non-Human Primates for Receptor Occupancy and Distribution
Positron Emission Tomography (PET) imaging studies in non-human primates have been instrumental in visualizing the in vivo distribution and receptor occupancy of derivatives of this compound. These studies provide a translational bridge between preclinical findings and potential human applications.
A radiolabeled analog, [O-methyl-¹¹C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- nih.govresearchgate.netnih.govtriazine-3,5-dione ([¹¹C]MPT), was developed for PET imaging of 5-HT1A receptors. nih.gov Studies in baboons with [¹¹C]MPT demonstrated that the radioligand rapidly crosses the blood-brain barrier and accumulates in brain regions known to have high densities of 5-HT1A receptors. nih.gov
The highest levels of radioactivity were observed in the limbic forebrain areas, including the hippocampus and cortical regions, which are rich in postsynaptic 5-HT1A receptors. nih.gov Conversely, the cerebellum, a region with a low density of 5-HT1A receptors, showed the lowest uptake of the radiotracer. nih.gov This distribution pattern aligns with the known neuroanatomical localization of 5-HT1A receptors, confirming the compound's ability to target these specific sites in the living brain.
These PET imaging findings in non-human primates provide strong evidence for the brain penetrance and target engagement of this compound derivatives, validating their potential for modulating 5-HT1A receptor activity in the central nervous system.
Electrophysiological Assessments of Neural Activity Modulation
Electrophysiological studies have provided direct evidence of how this compound derivatives modulate the electrical activity of neurons, particularly serotonergic neurons in the dorsal raphe nucleus (DRN). The DRN is a primary source of serotonin in the brain, and its activity is tightly regulated by 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons.
The derivative S-15535 has been shown to act as an agonist at these presynaptic 5-HT1A autoreceptors. nih.gov In electrophysiological recordings from anesthetized rats, intravenous administration of S-15535 led to a reversible reduction in the firing rate of DRN neurons. nih.gov This inhibitory effect is a hallmark of 5-HT1A autoreceptor activation, which leads to a decrease in the release of serotonin from nerve terminals.
Studies on 5-HT1A receptor agonists, in general, have demonstrated that they can potently inhibit the firing of DRN 5-HT neurons. nih.gov This modulation of neuronal firing is a key mechanism through which these compounds are thought to exert their therapeutic effects. The activation of 5-HT1A receptors on GABAergic interneurons within the DRN can also influence the activity of serotonergic neurons, highlighting a complex local circuitry involved in the regulation of serotonin release. nih.gov The firing patterns of these neurons, including burst firing, are considered crucial for their postsynaptic effects. frontiersin.org
Table 2: Electrophysiological Effects of S-15535 on Dorsal Raphe Nucleus Neurons
| Compound | Action | Effect on DRN Neuronal Activity |
| S-15535 | Presynaptic 5-HT1A Agonist | Reversible reduction in electrical activity nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 7 Methoxynaphthalen 1 Yl Piperazine Derivatives
Systematic Modification of the Naphthalene (B1677914) Moiety
The naphthalene ring system serves as a critical anchoring point for these ligands, often engaging in hydrophobic and π-π interactions within receptor binding pockets. nih.gov Modifications to this moiety, including the position of its methoxy (B1213986) group, its degree of saturation, and the introduction of different atoms, can profoundly impact affinity and selectivity.
The methoxy group on the naphthalene ring is a key determinant of biological activity. Its position influences the electronic properties of the aromatic system and its potential to form hydrogen bonds, thereby affecting receptor affinity. Studies on related arylpiperazines have shown that methoxy substitution is highly position-dependent. For instance, in a series of N1-phenylpiperazines targeting the 5-HT1A receptor, a methoxy group at the 2-position was found to be favorable for affinity, whereas substitution at the 4-position was detrimental. nih.gov This highlights the sensitivity of the receptor's binding pocket to the precise placement of substituents. nih.gov
Table 1: Effect of Naphthalene and Phenyl Moiety Substitution on Biological Activity
| Compound Series | Moiety Modification | Biological Target | Effect on Activity | Reference |
|---|---|---|---|---|
| N1-Arylpiperazines | 2-Methoxy vs. 4-Methoxy on Phenyl Ring | 5-HT1A Receptor | 2-Methoxy is favorable; 4-Methoxy is detrimental. | nih.gov |
| FPMINT Analogues | Naphthalene replaced by Benzene | Equilibrative Nucleoside Transporters (ENT1/ENT2) | Abolished inhibitory effects. | polyu.edu.hk |
Saturation of the naphthalene ring, leading to tetralin (1,2,3,4-tetrahydronaphthalene) derivatives, introduces conformational flexibility. This change from a planar aromatic system to a more three-dimensional structure can significantly alter how the ligand fits into a binding site. Studies on 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines demonstrate that these saturated analogs are potent ligands for serotonin (B10506) receptors, indicating that the flexibility of the tetralin nucleus is well-tolerated and can be beneficial for high-affinity binding. nih.govnih.gov
The incorporation of heteroatoms into the naphthalene scaffold, a strategy known as scaffold hopping, aims to create novel chemical entities with improved properties. This can involve replacing one or more carbon atoms with nitrogen, oxygen, or sulfur, creating structures like quinolines, benzofurans, or benzothiazoles. nih.govresearchgate.net This approach can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. nih.gov For example, the replacement of a phenyl ring with naphthalen-1-yl or naphthalen-2-yl moieties in certain sulfonamide series led to a significant increase in antiproliferative activity, with the naphthalen-1-yl group being identified as the optimal substituent. nih.gov This underscores the value of the extended aromatic system of naphthalene in specific therapeutic contexts. nih.govnih.gov
Exploration of Substituents on the Piperazine (B1678402) Ring and N-1 Position
The piperazine ring is a common motif in medicinal chemistry, valued for its ability to be substituted at two distinct nitrogen atoms (N-1 and N-4), allowing for the modulation of physicochemical properties and the introduction of diverse chemical groups to probe receptor interactions. nih.govnih.gov
The substituent at the N-1 position of the piperazine ring plays a critical role in defining the ligand's affinity and selectivity profile. SAR studies on derivatives of 1-(tetrahydronaphthalen-1-yl)piperazine have shown that this position is highly sensitive to the nature of the attached group. nih.gov
A comparison of various substituents revealed that large, aromatic, and heteroaromatic groups can confer high affinity for the 5-HT1A receptor. Specifically, 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituted piperazines displayed high 5-HT1A receptor affinity with Ki values in the subnanomolar range. nih.gov In contrast, aliphatic substituents like cyclohexyl, or other heteroaromatic systems such as 1-(3-benzisoxazolyl) and 1-(2-quinolyl), resulted in moderate to low affinity. nih.gov These findings highlight that specific aromatic and heteroaromatic systems at the N-1 position are crucial for potent 5-HT1A binding and can also enhance selectivity against other receptors like α1-adrenergic and D2 dopamine (B1211576) receptors. nih.gov In other molecular contexts, N-substitution on the piperazine ring with various substituted indole (B1671886) rings has been shown to be well-tolerated, leading to high affinity and selectivity for the D3 dopamine receptor. nih.gov
Table 2: Influence of N-1 Piperazine Substituent on 5-HT1A Receptor Affinity
| N-1 Substituent | 5-HT1A Affinity (Ki) | Receptor Selectivity | Reference |
|---|---|---|---|
| 1-(3-Benzisothiazolyl) | High (subnanomolar) | Good selectivity over α1 receptors | nih.gov |
| 1-(1-Naphthalenyl) | High (subnanomolar) | Good selectivity over α1 receptors | nih.gov |
| 1-Cyclohexyl | Moderate to Low | - | nih.gov |
The linker connecting the core piperazine structure to a terminal chemical group is a key modulator of biological activity. Its length and conformational flexibility determine the spatial orientation of the terminal moiety relative to the core, which is critical for optimal interaction with the receptor. nih.govresearchgate.net
Research has demonstrated that the linker does not always need to be a simple alkyl chain. For instance, in a series of D3 receptor ligands, it was found that a heterocyclic ring did not need to be directly attached to the piperazine. nih.gov High affinity and selectivity were maintained when the terminal heterocycle was connected via an amide or a methylene (B1212753) linker. nih.gov Comparing an amide linker to a methylene unit in one indole series showed a twofold drop in affinity for the methylene-linked compound, though this effect was not consistent across all tested structures. nih.gov Theoretical modeling suggests that moderately flexible linkers often perform better than fully rigid or overly flexible ones. nih.govresearchgate.net A linker that is slightly longer than the distance between two binding sites on a target can provide superior binding affinity. researchgate.net This allows the molecule to adopt the ideal conformation for binding while minimizing the entropic penalty associated with restricting a highly flexible chain. researchgate.net
Stereochemical Considerations in SAR and Enantiomeric Purity
When a molecule contains a chiral center, its enantiomers can exhibit significantly different pharmacological properties. The three-dimensional arrangement of atoms is fundamental to the specific interactions between a ligand and its biological target. nih.gov
In studies of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines, the chiral carbon at the 1-position of the tetralin nucleus was a key focus. nih.gov Interestingly, for 5-HT1A receptor affinity, there was no significant difference observed between the (-)- and (+)-enantiomers or the racemic mixture of each compound tested. nih.gov However, stereochemistry profoundly influenced selectivity. The (-)-enantiomers consistently displayed higher affinity for D2 receptors, while the (+)-enantiomers showed higher affinity for α1 receptors. nih.gov This demonstrates that even when the primary target affinity is not enantioselective, the off-target activity can be, which is a critical consideration for developing selective drugs. nih.gov
In another series targeting D2 and D3 receptors, the enantiomers of the most potent racemic compound exhibited differential activity. nih.gov The (-)-enantiomer displayed higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer and was also more selective for the D3 receptor. nih.gov This enantioselectivity is a common theme in drug design, where one enantiomer often accounts for the majority of the desired activity. nih.gov
Table 3: Enantiomeric Purity and Receptor Affinity/Selectivity
| Compound Series | Enantiomers | Effect on 5-HT1A Affinity | Effect on D2/α1 Selectivity | Reference |
|---|---|---|---|---|
| 1-Aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines | (+) vs (-) | No difference in affinity. | (-)-enantiomers have higher D2 affinity; (+)-enantiomers have higher α1 affinity. | nih.gov |
Identification of Key Pharmacophoric Elements for Target Receptor Interaction
The pharmacophore model for 1-(7-methoxynaphthalen-1-yl)piperazine derivatives, particularly for their interaction with serotonin receptors like 5-HT1A and 5-HT7, is generally understood to comprise three key elements: a basic nitrogen atom, a central piperazine ring, and an aromatic moiety. semanticscholar.orgnih.gov
The basic nitrogen atom within the piperazine ring is a critical pharmacophoric element. semanticscholar.org It is believed to engage in a crucial ionic interaction with a conserved acidic amino acid residue, such as aspartate, in the transmembrane domain of the target GPCR. semanticscholar.org This interaction serves as a primary anchor point for the ligand within the receptor's binding pocket.
The piperazine ring itself provides a structurally rigid scaffold that correctly orients the other pharmacophoric elements. nih.gov Its conformational properties and the nature of the substituents on its nitrogen atoms significantly influence both affinity and selectivity.
The 7-methoxynaphthalene moiety represents the aromatic recognition element. This group engages in various non-covalent interactions with the receptor, including van der Waals forces and potentially hydrogen bonding involving the methoxy group. The position of the methoxy group on the naphthalene ring is crucial for high affinity.
Systematic modifications of the this compound scaffold have provided valuable insights into the SAR of these compounds. For instance, in a series of 1-substituted-4-[3-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazines, the nature of the substituent at the N-1 position of the piperazine ring was found to be critical for 5-HT1A receptor affinity. nih.gov While substitutions with bulky groups like cyclohexyl or certain heterocyclic systems resulted in moderate to low affinity, the introduction of a 1-(3-benzisothiazolyl) or a 1-(1-naphthalenyl) group led to compounds with high, subnanomolar affinity for the 5-HT1A receptor. nih.gov This highlights the importance of the electronic and steric properties of the N-1 substituent in optimizing receptor interaction.
| Compound/Substituent | Target Receptor | Ki (nM) | Reference |
| 1-(3-benzisothiazolyl) derivative | 5-HT1A | Subnanomolar | nih.gov |
| 1-(1-naphthalenyl) derivative | 5-HT1A | Subnanomolar | nih.gov |
| 1-cyclohexyl derivative | 5-HT1A | Moderate to Low | nih.gov |
Furthermore, research on related arylpiperazine derivatives has shown that the length and nature of the alkyl chain connecting the piperazine ring to another molecular fragment can also significantly impact affinity and functional activity at serotonin receptors. nih.gov
Computational and Theoretical Studies of 1 7 Methoxynaphthalen 1 Yl Piperazine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy level relates to electrophilicity. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity.
For 1-(7-Methoxynaphthalen-1-yl)piperazine, the FMO analysis would likely reveal the following:
HOMO: The HOMO is expected to be predominantly localized on the electron-rich 7-methoxynaphthalene ring system. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which increases the electron density of the naphthalene (B1677914) core, making it the likely site for nucleophilic attack. The piperazine (B1678402) nitrogen atoms, with their lone pairs of electrons, could also contribute significantly to the HOMO.
LUMO: The LUMO is anticipated to be distributed across the aromatic naphthalene ring system. This region represents the most probable site for accepting electrons in a reaction with a nucleophile.
HOMO-LUMO Gap: The energy difference between these orbitals would provide insight into the molecule's kinetic stability and the electronic transitions it can undergo. A smaller gap generally implies higher reactivity.
| Orbital | Predicted Primary Localization | Role in Reactivity | Associated Chemical Property |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Electron-rich methoxynaphthalene ring and piperazine nitrogens | Electron Donor | Nucleophilicity |
| LUMO (Lowest Unoccupied Molecular Orbital) | Aromatic naphthalene ring system | Electron Acceptor | Electrophilicity |
| HOMO-LUMO Energy Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of kinetic stability and reactivity | Chemical Reactivity / Polarizability |
Electrostatic Potential (ESP) Surface Mapping
Electrostatic Potential (ESP) surface mapping is a computational method that illustrates the charge distribution within a molecule. wolfram.com It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its electrophilic and nucleophilic regions. wolfram.com Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Green or yellow areas represent neutral or nonpolar regions. wolfram.com ESP maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic attraction, which are vital for drug-receptor binding. chemrxiv.org
An ESP map for this compound would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the methoxy group and the two nitrogen atoms of the piperazine ring due to the presence of lone pairs of electrons. These sites are potential hydrogen bond acceptors.
Positive Potential (Blue): Located around the hydrogen atoms attached to the piperazine ring (if protonated) and, to a lesser extent, the hydrogen atoms on the naphthalene ring. These sites can act as hydrogen bond donors or interact with negatively charged residues in a biological target.
Neutral Regions (Green): The carbon framework of the naphthalene ring would likely exhibit a more neutral potential.
| Molecular Region | Predicted ESP | Color Code | Potential Interaction Role |
|---|---|---|---|
| Methoxy Group Oxygen | Negative | Red | Hydrogen Bond Acceptor |
| Piperazine Ring Nitrogens | Negative | Red | Hydrogen Bond Acceptor, Site of Protonation |
| Piperazine N-H Hydrogens (if present/protonated) | Positive | Blue | Hydrogen Bond Donor |
| Naphthalene Ring Hydrogens | Slightly Positive | Light Blue | Weak van der Waals / Electrostatic Interactions |
| Naphthalene Carbon Skeleton | Neutral | Green | Hydrophobic / π-π Stacking Interactions |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netmdpi.com These models are essential in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and assessing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.comeuropa.eu
Development of Predictive Models for Biological Activity and ADME Properties
For a series of analogs based on the this compound scaffold, QSAR models can be developed to predict their biological activity against specific targets, such as serotonin (B10506) receptors. nih.gov This involves calculating a variety of molecular descriptors for each analog and correlating them with experimentally determined activity data (e.g., IC₅₀ or Kᵢ values).
Similarly, QSPR models can predict key ADME properties. europa.eu For instance, models can be built to estimate properties like aqueous solubility (LogS), blood-brain barrier penetration (LogBB), and plasma protein binding. Such predictive models allow for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles. europa.eu The development of these models relies on calculating descriptors that quantify different aspects of the molecular structure.
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, reactivity, polarity |
| Steric / Geometrical | Molecular Weight, Molar Refractivity (MR), Molecular Volume | Size, shape, and bulk of the molecule |
| Topological | Topological Polar Surface Area (TPSA), Number of Rotatable Bonds | Molecular connectivity and flexibility |
| Physicochemical | LogP (lipophilicity), LogS (solubility), pKa | Partitioning behavior, solubility, ionization state |
Feature Selection and Validation Methodologies for Robust Model Generation
The creation of a reliable and predictive QSAR/QSPR model is a multi-step process that requires careful feature selection and rigorous validation.
Feature Selection: From a large pool of calculated descriptors, it is crucial to select a subset that has the most significant correlation with the activity or property of interest, while avoiding multicollinearity. Techniques like stepwise regression or genetic algorithms are often employed for this purpose.
Model Building: Statistical methods are used to build the mathematical model. Multiple Linear Regression (MLR) is a common approach for creating simple, interpretable linear models. semanticscholar.org More complex, non-linear relationships can be captured using machine learning techniques like Artificial Neural Networks (ANN). semanticscholar.org
Validation: Rigorous validation is essential to ensure the model is not overfitted and has true predictive power. mdpi.com Key validation methodologies include:
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) assess the model's robustness and stability. mdpi.com
External Validation: The model's predictive ability is tested on an external set of compounds that were not used during model development. mdpi.com
Y-Randomization: The biological activity data is randomly shuffled multiple times to build new models. A valid model should show a significant drop in correlation statistics for the randomized data, confirming that the original correlation was not due to chance. mdpi.com
| Phase | Methodology | Purpose |
|---|---|---|
| Model Building | Multiple Linear Regression (MLR) | To establish a linear relationship between descriptors and activity. semanticscholar.org |
| Artificial Neural Networks (ANN) | To model complex, non-linear relationships. semanticscholar.org | |
| Model Validation | Internal Validation (e.g., Cross-validation) | To assess the robustness and internal consistency of the model. mdpi.com |
| External Validation | To evaluate the model's predictive power on an independent dataset. mdpi.com | |
| Y-Randomization Test | To ensure the model is not the result of a chance correlation. mdpi.com |
De Novo Drug Design and Virtual Screening Approaches Guided by this compound Insights
The structural framework of this compound serves as an excellent starting point, or "scaffold," for computational strategies aimed at discovering novel bioactive molecules. nih.gov These approaches, including virtual screening and de novo design, leverage the known structural features to explore vast chemical spaces efficiently.
Virtual Screening involves searching large libraries of existing compounds to identify those that are likely to bind to a specific biological target. nih.gov When guided by insights from a known active scaffold like this compound, this process can be highly effective.
Ligand-Based Virtual Screening: This approach uses the known active compound as a template. Methods like 2D and 3D similarity searching identify molecules in a database with similar structural or electronic features. nih.gov For example, the entire this compound molecule can be used as a query to find compounds with a high Tanimoto coefficient, which quantifies molecular similarity. nih.gov
Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking can be used to predict how well compounds from a library will bind to the target's active site. The binding mode of this compound can inform the docking protocol and scoring function.
De Novo Drug Design algorithms build novel molecules from scratch, either by assembling small molecular fragments or by generating new structures based on a set of desired properties. nih.govbenevolent.com The this compound scaffold can be used as a starting point, where the algorithm suggests modifications or additions to the core structure to optimize interactions with a target and improve desired properties. This can lead to the design of novel compounds with potentially higher potency, selectivity, or better pharmacokinetic profiles. nih.gov
| Approach | Method | Description | Role of the Scaffold |
|---|---|---|---|
| Virtual Screening | Similarity Searching (2D/3D) | Searching compound libraries for molecules with structural or shape similarity to the query. nih.gov | Serves as the query molecule or template for the search. nih.gov |
| Molecular Docking | Predicting the binding orientation and affinity of small molecules to a target protein's binding site. | Provides a reference binding mode to validate docking protocols. | |
| De Novo Design | Fragment-Based Growth | Growing a novel molecule by adding chemical fragments to a starting core. | Acts as the core fragment or starting point for molecular growth. |
| Scaffold Hopping | Replacing the core scaffold with a different one while maintaining key binding interactions. | The original scaffold whose key pharmacophoric features are to be mimicked by a new core. |
Preclinical Pharmacokinetics and Metabolism of 1 7 Methoxynaphthalen 1 Yl Piperazine
In Vivo Pharmacokinetic Profiling in Preclinical Animal Models
Determination of Plasma Concentration-Time Profiles:No studies presenting the plasma concentration-time curves or key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in any animal models have been found.
It is possible that this compound is a novel research chemical, a synthetic intermediate, or that any existing pharmacokinetic data is proprietary and has not been published. Without access to such primary data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.
Therefore, this article cannot be generated as per the specific instructions due to the absence of the necessary preclinical data for 1-(7-Methoxynaphthalen-1-yl)piperazine .
Bioavailability and Elimination Half-Life Calculations
Specific data from preclinical studies on the oral bioavailability and elimination half-life of this compound are not extensively available in publicly accessible scientific literature. However, studies on other piperazine-containing compounds can offer some general insights. For instance, a preclinical study on a different piperazine-containing antineoplastic prototype, LQFM018, in rats indicated rapid and effective absorption with a high clearance and a short elimination half-life, suggesting a swift elimination phase likely due to significant hepatic biotransformation nih.gov. While these findings are not directly transferable, they highlight a common pharmacokinetic characteristic of some piperazine (B1678402) derivatives.
Tissue Distribution Studies, Including Brain Penetration
Direct tissue distribution studies for this compound are not widely published. However, significant insights into its ability to cross the blood-brain barrier have been derived from preclinical imaging studies of a structurally related radiolabeled analog.
A positron emission tomography (PET) study in baboons using the compound [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- nih.govresearchgate.netnih.govtriazine-3,5-dione ([11C]MPT), which incorporates the this compound moiety, demonstrated that the radioligand readily penetrates the blood-brain barrier nih.gov. The distribution of [11C]MPT in the brain correlated with the density of 5-HT1A receptors, with the highest accumulation observed in receptor-rich regions and the lowest in the cerebellum nih.gov. This suggests that the core structure of this compound is capable of reaching the central nervous system, a crucial attribute for centrally acting therapeutic agents. General studies on arylpiperazine derivatives also indicate that they tend to distribute extensively into tissues, including the brain nih.gov.
Identification and Characterization of Major Metabolites
Detailed metabolic profiling of this compound is not specifically documented in the available literature. However, the metabolism of arylpiperazine compounds has been broadly studied, providing a likely metabolic fate for this compound.
Elucidation of Biotransformation Pathways
Based on the metabolism of analogous compounds, the primary biotransformation pathways for this compound are expected to involve N-dealkylation and aromatic hydroxylation nih.gov. Another significant metabolic reaction for compounds containing a methoxy (B1213986) group is O-demethylation. A study on 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), a compound with a similar methoxyphenylpiperazine structure, revealed that O-demethylation to form 1-(4-hydroxyphenyl)piperazine (B1294502) is a major metabolic route, alongside the degradation of the piperazine ring itself nih.gov. Therefore, it is plausible that this compound undergoes O-demethylation of the methoxy group on the naphthalene (B1677914) ring.
Table 1: Potential Metabolic Pathways for this compound
| Metabolic Pathway | Description |
| N-dealkylation | Cleavage of the alkyl group attached to one of the nitrogen atoms of the piperazine ring. |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the naphthalene ring system. |
| O-demethylation | Removal of the methyl group from the methoxy moiety on the naphthalene ring, leading to a hydroxylated metabolite. |
| Piperazine Ring Cleavage | Degradation of the piperazine ring structure. |
Contribution of Individual Enzymes to Metabolism
The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound have not been definitively identified. However, research on the broader class of arylpiperazine derivatives consistently points to the involvement of CYP3A4 and CYP2D6 in their metabolism nih.gov.
In the case of MeOPP, the O-demethylation has been shown to be predominantly catalyzed by CYP2D6 nih.gov. The activity of this enzyme can be significantly inhibited by quinidine, a known CYP2D6 inhibitor nih.gov. Given the structural similarities, it is highly probable that CYP2D6 also plays a crucial role in the O-demethylation of this compound. The metabolism of many piperazine-based drugs, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), has been shown to involve CYP2D6, CYP1A2, and CYP3A4 researchgate.net.
Table 2: Potential Metabolizing Enzymes for this compound
| Enzyme | Potential Role in Metabolism |
| CYP2D6 | Likely responsible for O-demethylation and potentially aromatic hydroxylation. |
| CYP3A4 | Often involved in the N-dealkylation of arylpiperazine compounds. |
| CYP1A2 | May contribute to the overall metabolism, as seen with other piperazine derivatives. |
Correlation between Pharmacokinetic Properties and In Vivo Pharmacological Efficacy in Preclinical Studies
There is a lack of published preclinical studies that directly correlate the pharmacokinetic properties of this compound with its in vivo pharmacological efficacy. Such studies are essential to establish a clear relationship between the concentration of the drug in the body over time and its therapeutic or pharmacological effects. For many centrally acting drugs, achieving and maintaining adequate concentrations at the target site, such as specific brain receptors, is critical for efficacy. The demonstrated brain penetration of a related analog suggests that the core structure can reach its presumed site of action in the central nervous system nih.gov. However, without specific data on its metabolic stability, clearance, and the activity of its metabolites, it is difficult to build a comprehensive pharmacokinetic/pharmacodynamic (PK/PD) model.
Potential Therapeutic Applications of 1 7 Methoxynaphthalen 1 Yl Piperazine Based on Preclinical Mechanism
Mechanistic Basis for Neuropsychiatric Disorder Research
The investigation into 1-(7-Methoxynaphthalen-1-yl)piperazine for neuropsychiatric conditions is primarily rooted in its anticipated effects on the serotonergic and dopaminergic systems. These systems are well-established targets for a wide range of psychotropic medications.
The serotonergic system is a key regulator of mood, cognition, and emotion, and the 5-HT1A receptor subtype is a significant target for therapeutic intervention in anxiety and depressive disorders. nih.gov Preclinical evidence strongly suggests that compounds structurally related to this compound exhibit high affinity and agonist activity at the 5-HT1A receptor.
A structurally similar radioligand, [O-methyl-¹¹C]2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H- nih.govnih.govmdpi.comtriazine-3,5-dione (also known as [¹¹C]MPT), has been evaluated in vitro and in non-human primates. nih.gov In vitro studies revealed that this compound is a potent 5-HT1A receptor agonist with an affinity greater than that of the endogenous neurotransmitter serotonin (B10506). nih.gov
The binding affinity (Ki) of this related compound for the 5-HT1A receptor was determined to be 0.08 nM. nih.gov Furthermore, functional assays demonstrated its agonist properties. In an agonist-stimulated [³⁵S]GTPγS binding assay, the EC50 value was 0.05 nM, compared to 0.5 nM for serotonin. nih.gov In an assay measuring the inhibition of forskolin-stimulated cAMP accumulation, the EC50 value was even lower at 0.01 nM, while serotonin's was 1 nM. nih.gov These findings indicate a very high potency and efficacy at the 5-HT1A receptor.
The selectivity of this class of compounds is also a crucial factor. The binding affinities for other serotonin receptor subtypes were significantly lower, indicating a degree of selectivity for the 5-HT1A receptor. nih.gov This selectivity is a desirable characteristic for a therapeutic agent, as it can minimize off-target effects. The development of selective 5-HT1A receptor ligands is closely associated with the incorporation of a 4-alkyl-1-arylpiperazine scaffold, a key structural feature of this compound. mdpi.com
Interactive Data Table: In Vitro Receptor Binding Profile of a Close Structural Analog
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT1A | 0.08 |
| 5-HT2A | 9.1 |
| 5-HT2C | >1000 |
| 5-HT3 | >10,000 |
| 5-HT4 | >1000 |
| 5-HT5a | >1000 |
| 5-HT6 | >1000 |
Data sourced from in vitro studies of [¹¹C]MPT, a close structural analog of this compound. nih.gov
While the primary mechanism of action appears to be through the serotonergic system, the arylpiperazine moiety present in this compound suggests a potential for interaction with dopaminergic pathways. The dopamine (B1211576) system is central to motor control, motivation, and reward, and its dysregulation is implicated in conditions such as Parkinson's disease, schizophrenia, and addiction.
Numerous studies on other arylpiperazine derivatives have demonstrated their ability to bind to dopamine D2 and D3 receptors. nih.govnih.govnih.gov The nature of the substitution on the piperazine (B1678402) ring plays a significant role in determining the affinity and selectivity for these receptors. nih.govnih.gov For instance, the introduction of various heterocyclic groups can modulate the binding to D2 and D3 receptors. nih.govnih.gov
Although direct binding data for this compound at dopamine receptors is not yet available, the established structure-activity relationships within the arylpiperazine class provide a strong rationale for investigating its dopaminergic activity. The potential for dual modulation of both serotonergic and dopaminergic systems could offer a unique therapeutic profile for complex neuropsychiatric disorders where both neurotransmitter systems are implicated.
Investigations in Preclinical Models of Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant therapeutic challenge. nih.govfrontiersin.org The modulation of serotonergic and dopaminergic systems is a relevant strategy in managing some of the symptoms associated with these conditions. For example, dopaminergic therapies are the cornerstone of Parkinson's disease treatment, while serotonergic modulation is being explored for managing behavioral and psychological symptoms of dementia. nih.gov
Given the high affinity of its analogs for the 5-HT1A receptor and the potential for dopaminergic activity, this compound could be a candidate for investigation in preclinical models of these diseases. Animal models, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) for Parkinson's disease, or transgenic models for Alzheimer's disease, could be utilized to assess its neuroprotective or symptomatic effects. nih.gov
Exploration in Other Preclinical Disease Models where Serotonergic Modulation is Relevant
The therapeutic relevance of serotonergic modulation extends beyond neuropsychiatric and neurodegenerative diseases. The 5-HT1A receptor, in particular, is implicated in a variety of physiological processes. Preclinical studies could explore the utility of this compound in models of other conditions where this receptor plays a role, such as anxiety disorders, pain, and certain types of cancer. The potent agonist activity at this receptor suggests that it could have a significant impact in these disease models.
Repurposing Potential and Polypharmacology Considerations for Novel Indications
The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery. The potential for this compound to interact with both serotonergic and dopaminergic receptors is an example of this. This multi-target profile could be advantageous for treating complex diseases with multifaceted pathologies.
Further investigation into the broader receptor binding profile of this compound is warranted to fully understand its polypharmacological potential. This could reveal novel therapeutic indications for which the compound could be repurposed. For example, off-target activities at other G-protein coupled receptors (GPCRs) could open up new avenues for research and development. A comprehensive screening against a panel of receptors and enzymes would be a crucial step in exploring its repurposing potential.
Future Directions and Unaddressed Research Questions on 1 7 Methoxynaphthalen 1 Yl Piperazine
Development of Novel Synthetic Routes to Access Underexplored Analogues
Future synthetic efforts should move beyond established methods to explore more innovative and efficient routes for generating analogues of 1-(7-Methoxynaphthalen-1-yl)piperazine. While traditional methods like Palladium-catalyzed Buchwald-Hartwig coupling and Copper-catalyzed Ullmann-Goldberg reactions are effective for creating N-arylpiperazines, there is a need for strategies that allow for more complex and diverse substitutions. mdpi.com
The development of novel synthetic pathways is crucial for accessing analogues with modified pharmacokinetic properties and receptor interaction profiles. For instance, creating derivatives with different substitution patterns on the naphthalene (B1677914) ring or modifications to the piperazine (B1678402) core could yield compounds with enhanced selectivity or novel functional activity. nih.govnih.gov Research into scalable, stereoselective synthetic methods will be particularly important for producing specific enantiomers, which often exhibit distinct pharmacological properties at the 5-HT1A receptor. nih.gov A key goal is to synthesize and test a wider library of analogues to build a more comprehensive structure-activity relationship (SAR) profile. nih.govnih.gov
| Synthetic Method | Application | Potential Advantage |
| Buchwald-Hartwig Coupling | Formation of the N-aryl bond between piperazine and the naphthalene moiety. mdpi.com | High functional group tolerance and broad substrate scope. |
| Ullmann-Goldberg Reaction | An alternative to Pd-catalyzed methods for N-aryl bond formation. mdpi.com | Utilizes copper catalysts, which can be more economical. |
| Reductive Amination | Modification of the piperazine ring or attachment of linkers. mdpi.com | Efficient for creating N-alkyl derivatives. |
| Flow Chemistry | To enable rapid synthesis and optimization of reaction conditions for novel analogues. | Improved safety, scalability, and reaction control. |
| Asymmetric Catalysis | To produce specific stereoisomers of chiral analogues. | Access to enantiopure compounds with potentially improved efficacy and safety. |
Deeper Mechanistic Characterization of Receptor Interactions at a Molecular Level
While this compound and its analogues are known to bind to 5-HT1A receptors, a more profound understanding of the molecular interactions is required. nih.govnih.gov Future research should employ advanced structural biology and biophysical techniques to map the precise binding orientation and the key amino acid residues involved in stabilizing the ligand-receptor complex.
Long-timescale molecular dynamics (MD) simulations can provide insights into the dynamic nature of the binding process and how the compound induces conformational changes in the receptor to initiate signaling. nih.gov Cryo-electron microscopy (cryo-EM) studies of the compound bound to the 5-HT1A receptor, coupled with G-proteins, could reveal the atomic-level details of the active receptor state. biorxiv.org Mutagenesis studies, guided by computational models, can be used to experimentally validate the importance of specific residues (such as those at positions 3.33, 5.42, and 7.39) for binding and functional activity. nih.govacs.org These investigations will clarify the structural basis for its agonist activity and selectivity. nih.gov
Exploration of Allosteric Sites and Ligand-Biased Signaling
The concept of functional selectivity, or "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin pathways), is a frontier in G-protein-coupled receptor (GPCR) pharmacology. nih.govnih.gov Future studies must investigate whether this compound or its analogues act as biased agonists at the 5-HT1A receptor. This has significant therapeutic implications, as it could allow for the separation of desired effects from unwanted side effects. researchgate.netacs.org
Research should also explore the possibility of allosteric modulation, where compounds bind to a site on the receptor distinct from the primary (orthosteric) site to modulate the effects of the endogenous ligand, serotonin (B10506). nih.gov Identifying allosteric sites on the 5-HT1A receptor could open up entirely new strategies for drug design. nih.gov In vitro assays comparing the potency and efficacy of analogues in G-protein activation assays (e.g., [35S]GTPγS binding) versus β-arrestin recruitment assays will be essential to quantify any signaling bias. acs.orgacs.org The discovery of β-arrestin-biased agonists for the 5-HT1A receptor, for instance, represents a significant and recent development in the field. acs.org
| Research Area | Key Question | Experimental Approach |
| Biased Agonism | Does the compound preferentially activate G-protein or β-arrestin pathways? nih.gov | Comparative in vitro signaling assays (e.g., cAMP, pERK, β-arrestin recruitment). acs.org |
| Allosteric Modulation | Does the compound bind to an allosteric site to modulate serotonin's activity? nih.gov | Radioligand binding assays in the presence of the orthosteric ligand; functional assays to detect changes in agonist potency/efficacy. |
| Pathway Selectivity | Can analogues be designed to be highly selective for a specific signaling cascade? | Structure-based design informed by biased agonism data, followed by synthesis and pharmacological testing. nih.gov |
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Investigations
To understand the global biological effects of this compound, future preclinical studies should integrate "omics" technologies. Metabolomics, in particular, can provide a snapshot of the metabolic changes that occur in response to drug administration. duke.edutandfonline.com By analyzing shifts in key metabolic pathways, such as tryptophan metabolism, researchers can identify novel biomarkers of drug action and gain insights into its mechanism. tandfonline.comnih.gov
For example, studies on other serotonin modulators have used metabolomics to identify changes in tryptophan-derived gut bacterial metabolites and purine-related metabolites following treatment. duke.edumssm.edu Similarly, proteomics can be used to identify changes in protein expression and post-translational modifications in relevant brain regions following treatment, revealing the downstream signaling networks affected by the compound. This systems-level approach provides a more holistic understanding of the compound's pharmacological profile beyond its primary receptor target.
Computational Refinements for Enhanced Predictive Modeling of Compound Behavior
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. wikipedia.org For this compound, future computational work should focus on refining predictive models of its behavior. This includes developing more accurate homology models of the 5-HT1A receptor, potentially based on newly resolved cryo-EM structures, to improve the precision of molecular docking studies. nih.govnih.govunimore.it
Advanced molecular dynamics simulations, extending into the microsecond scale, can help predict the stability of ligand-receptor interactions and elucidate the molecular mechanisms that differentiate agonists from antagonists or biased from balanced agonists. nih.govacs.org Developing robust Quantitative Structure-Activity Relationship (QSAR) and machine learning models, trained on a diverse set of synthesized analogues, can accelerate the identification of new compounds with desired properties. nih.gov These computational approaches, when used in an iterative cycle with synthesis and experimental testing, can significantly streamline the drug discovery process. biorxiv.org
Identification of Novel Preclinical Biomarkers for Pharmacodynamic Assessment
The development of reliable pharmacodynamic (PD) biomarkers is essential for translating preclinical findings to clinical settings. A key future direction is the identification of novel biomarkers to assess the in vivo engagement of this compound with the 5-HT1A receptor and its functional consequences.
One established approach is the development of radiolabeled analogues for use as Positron Emission Tomography (PET) ligands. nih.govresearchgate.net An agonist PET ligand, in particular, could provide a measure of the functional, high-affinity state of 5-HT1A receptors in the living brain. researchgate.netresearchgate.net Beyond imaging, molecular biomarkers should be explored. This could include measuring changes in the phosphorylation of downstream signaling proteins like ERK in peripheral blood cells or identifying specific gene expression signatures that correlate with target engagement and therapeutic response. nih.govnih.gov Such biomarkers are critical for establishing a clear link between drug exposure and biological effect in preclinical models. nih.gov
Q & A
Q. What are the recommended synthetic routes for 1-(7-Methoxynaphthalen-1-yl)piperazine, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves coupling reactions between functionalized aromatic precursors and piperazine derivatives. For methoxy-substituted analogs, demethylation or direct substitution strategies are employed. For example:
- Coupling Reactions : Use dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to link methoxynaphthalene carboxylic acids to piperazine .
- Demethylation : Optimize demethylation of methoxy groups using reagents like BBr₃ or HBr in acetic acid, monitored by GC or NMR to track conversion .
- Yield Optimization : Adjust reaction temperature (e.g., 60–80°C for coupling), solvent polarity (acetonitrile or DMF), and catalyst loadings. Scale-up requires chromatographic purification (e.g., silica gel) to isolate the product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methoxy (-OCH₃) and naphthalene proton environments. Aromatic protons appear at δ 6.5–8.5 ppm, while piperazine signals resonate at δ 2.5–3.5 ppm .
- Infrared Spectroscopy (IR) : Confirms functional groups (C-O stretch of methoxy at ~1250 cm⁻¹, N-H stretches of piperazine at ~3300 cm⁻¹) .
- Gas Chromatography (GC) : Quantifies purity and monitors reaction progress using internal standards (e.g., p-tolylpiperazine) .
- Capillary Electrophoresis (CE) : Resolves structural analogs (e.g., ortho/meta/para isomers) with UV detection at 230–240 nm .
Q. What are the primary biological targets or pathways influenced by methoxy-substituted piperazine derivatives?
Methodological Answer: Methoxy-substituted piperazines often modulate neurotransmitter systems:
- Serotonin Receptors (5-HT) : Methoxy groups enhance affinity for 5-HT₁A/5-HT₂ receptors, as seen in PET imaging studies of aryl piperazine ligands .
- Dopamine Transporters (DAT) : Structural analogs like 1-(4-methoxyphenyl)piperazine inhibit monoamine reuptake, mimicking amphetamine-like activity but with lower abuse potential .
- Enzyme Inhibition : Derivatives inhibit enzymes like CDC25B (cell cycle regulators) via π-π stacking interactions between methoxy-aromatic moieties and active sites .
Q. How should stability studies for this compound be designed under various storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks. Monitor degradation via HPLC or LC-MS .
- pH Stability : Test solubility in buffers (pH 1–12) to assess hydrolysis susceptibility. Methoxy groups are generally stable but may demethylate under strongly acidic conditions .
- Long-Term Storage : Store at –20°C in inert atmospheres (argon) to prevent oxidation. Use amber vials to block UV-induced radical reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for piperazine derivatives with methoxy substitutions?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with methoxy groups at varying positions (e.g., 4- vs. 7-substitution) and test receptor binding using radioligand assays .
- Multivariate Analysis : Apply Principal Component Analysis (PCA) to Raman spectral data to distinguish subtle structural differences impacting activity .
- Crystallography : Resolve supramolecular interactions (e.g., hydrogen bonding, π-stacking) that alter bioavailability or target engagement .
Q. What advanced analytical techniques can differentiate structural isomers or polymorphs of methoxy-substituted piperazines?
Methodological Answer:
- Raman Microspectroscopy : Combine high laser power (20 mW) and 128–256 scans to generate isomer-specific spectral fingerprints. Use Linear Discriminant Analysis (LDA) for classification .
- X-Ray Diffraction (XRD) : Identify polymorphic forms by analyzing crystal packing differences (e.g., C–H⋯O vs. O–H⋯O hydrogen bonds) .
- Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases (e.g., hexane/isopropanol) .
Q. How does the position of methoxy substitution on the aromatic ring affect supramolecular assembly and pharmacological properties?
Methodological Answer:
- Hydrogen Bonding : Methoxy at the 4-position (para) promotes C–H⋯O interactions, forming sheet-like structures, while 7-substitution (naphthalene) may enhance π-stacking with biological targets .
- Solubility and Bioavailability : Ortho-substitution reduces solubility due to steric hindrance, whereas para-substitution improves membrane permeability (logP studies via shake-flask method) .
- Receptor Selectivity : Docking simulations show 7-methoxy-naphthalene derivatives bind 5-HT₁A with higher specificity than phenyl analogs due to extended aromatic surface area .
Q. How can computational modeling predict the binding affinity of novel piperazine derivatives toward neurological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with 5-HT₁A) using force fields (AMBER/CHARMM) to assess stability of methoxy-naphthalene interactions .
- QSAR Models : Train algorithms on datasets of IC₅₀ values and descriptors (e.g., LogP, polar surface area) to predict activity of untested derivatives .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for methoxy group modifications to rank synthetic priorities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
